molecular formula C9H5N3O B137076 2-Isocyanatoquinoxaline CAS No. 150637-60-8

2-Isocyanatoquinoxaline

Cat. No.: B137076
CAS No.: 150637-60-8
M. Wt: 171.16 g/mol
InChI Key: YAQMEUNKYAHKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanatoquinoxaline is a versatile chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a reactive isocyanate group (-N=C=O) attached to the quinoxaline heterocycle, a structure recognized as a privileged scaffold in pharmaceuticals . The electrophilic carbon of the isocyanate group is highly susceptible to nucleophilic attack by amines, alcohols, and thiols, enabling the efficient synthesis of urea and carbamate derivatives . These derivatives are of significant interest because the urea functional group is known to form stable hydrogen bonds with biological targets, thereby improving ligand-receptor interactions and enhancing the pharmacokinetic properties of potential drug candidates . The primary research application of this compound is as a key synthon in the construction of novel compounds for biological evaluation. The quinoxaline core is found in compounds with a wide range of pharmacological activities, including anticancer , antiviral , and antimicrobial effects . Furthermore, quinoxaline-based derivatives have been explored as ligands for various biological receptors . By reacting this compound with diverse nucleophiles such as amines or anilines, researchers can rapidly generate libraries of quinoxaline-urea hybrids. These libraries are valuable for screening against therapeutic targets like protein kinases and for use in multicomponent reactions to access more complex chemical architectures . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150637-60-8

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

2-isocyanatoquinoxaline

InChI

InChI=1S/C9H5N3O/c13-6-11-9-5-10-7-3-1-2-4-8(7)12-9/h1-5H

InChI Key

YAQMEUNKYAHKKK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)N=C=O

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N=C=O

Synonyms

Quinoxaline, 2-isocyanato-

Origin of Product

United States

Synthetic Methodologies for 2 Isocyanatoquinoxaline and Derivative Analogs

Precursor Synthesis Strategies for Substituted Quinoxaline (B1680401) Derivatives

The construction of the quinoxaline scaffold is the initial and critical phase in the synthesis of 2-isocyanatoquinoxaline. Various strategies have been developed to assemble this bicyclic heterocyclic system efficiently.

The most traditional and widely employed method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pubresearchgate.net This facile reaction, first reported in 1884, forms the basis for numerous synthetic variations. encyclopedia.pub The process is versatile, allowing for the preparation of a wide array of substituted quinoxalines by selecting appropriately substituted diamines and dicarbonyls. encyclopedia.pubsapub.org

Typically, the reaction is carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may require heating. researchgate.netsapub.org However, to improve efficiency and yield, various catalysts and conditions have been explored. For instance, the reaction can be catalyzed by Lewis or Brønsted acids. bohrium.com Greener approaches have utilized water as a solvent or solvent-free conditions. encyclopedia.pubchim.it

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

1,2-Diamine Precursor1,2-Dicarbonyl PrecursorCatalyst/ConditionsProductYieldReference
o-phenylenediamineBenzilHexafluoroisopropanol (HFIP), RT, 20 min2,3-Diphenylquinoxaline95% encyclopedia.pub
o-phenylenediaminePyruvic acid6N HCl, Microwave3-Methylquinoxalin-2(1H)-one69.2% cu.edu.eg
o-phenylenediamineBenzilTiO₂-Pr-SO₃H, RT, 10 min2,3-Diphenylquinoxaline95% encyclopedia.pub
o-phenylenediamineα-diketonesZinc triflate, Acetonitrile, RTQuinoxaline derivativesup to 90% encyclopedia.pub
1,2-DiaminobenzenePhenacyl bromidePyridine, THF, RT, 2h2-PhenylquinoxalineGood mdpi.com

This table is interactive and can be sorted by column.

Beyond simple condensation, various cyclization strategies have been developed for the assembly of the quinoxaline core. These methods often offer alternative pathways that can accommodate a broader range of functional groups or achieve higher efficiency.

One notable method is the iodine-promoted cyclization reaction, which provides a metal-free pathway to diverse substituted quinoxalines in moderate to excellent yields. nih.govacs.org In this process, iodine can act as both an iodinating and an oxidizing agent. nih.gov For example, quinoxalines can be synthesized from o-phenylenediamine and in-situ generated 1,2-dicarbonyl derivatives from hydroxyl ketones, with iodine accelerating the oxidative cyclization. encyclopedia.pub

Another advanced approach involves a tandem oxidative azidation/cyclization of N-arylenamines using trimethylsilyl (B98337) azide (B81097) (TMSN₃) and (diacetoxyiodo)benzene (B116549) as an oxidant. acs.org This method constructs two C-N bonds sequentially under mild conditions. acs.org Furthermore, radical cascade cyclization reactions, induced by visible light, have been used to synthesize complex fused quinoxaline systems from substrates like oxime esters and aryl isonitriles. rsc.org

The application of microwave irradiation has significantly modernized the synthesis of quinoxaline derivatives, offering a greener and more rapid alternative to conventional heating methods. nih.gove-journals.innih.gov This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner products. e-journals.inbhu.ac.in

Microwave-assisted synthesis is frequently applied to the classic condensation of diamines and dicarbonyl compounds. sapub.orge-journals.in These reactions can be performed in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, which simplifies the work-up process. nih.gove-journals.innih.gov For example, an iodine-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyl compounds in an ethanol/water mixture under microwave irradiation affords quinoxalines in excellent yields within minutes. nih.gov Similarly, solvent-free microwave-assisted synthesis provides an easy, fast, and eco-friendly route to various 6-substituted quinoxalines. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield (Microwave)Reference
o-phenylenediamine + Isatin3-4 hours2-3 minutes94% bhu.ac.in
o-phenylenediamine + Benzil10-12 hours3-6 minutes98% researchgate.net
Diamines + DicarbonylsNot specified3.5 minutes80-90% e-journals.in

This table is interactive and can be sorted by column.

The field of quinoxaline synthesis continues to evolve with the development of novel and sophisticated methodologies. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction, provide access to structurally diverse and complex quinoxaline scaffolds. bohrium.com These reactions are significant for creating libraries of compounds for pharmaceutical research. bohrium.com

The use of solid acid catalysts, such as TiO₂-Pr-SO₃H, represents a green chemistry approach, allowing reactions to proceed at room temperature with high efficiency and short reaction times. mdpi.comencyclopedia.pub These catalysts are often recyclable, adding to the sustainability of the process. mdpi.com Additionally, metal-catalyzed reactions, including those using palladium, copper, or nickel, have been developed for various quinoxaline syntheses, such as the functionalization of the quinoline (B57606) core or the cyclization of precursors like N-arylenamines. bohrium.comacs.orgmdpi.com

Regioselective Introduction of the Isocyanato Moiety at the C2 Position

Once the substituted quinoxaline core is synthesized, the next critical step is the regioselective introduction of the isocyanato (–N=C=O) group. The functionalization at the C2 position of the quinoxaline ring can be challenging but is crucial for obtaining the target compound.

The most direct and common pathway to introduce an isocyanato group onto an aromatic ring, including the quinoxaline system, is through the chemical transformation of a corresponding primary amine. rsc.orgnih.gov This conversion is typically achieved by reacting the amino-substituted precursor with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). rsc.orgnih.govsemanticscholar.org

For example, the synthesis of 2,3-di(furan-2-yl)-6-isocyanatoquinoxaline has been successfully demonstrated by reacting 6-amino-2,3-di(furan-2-yl)quinoxaline with triphosgene in the presence of a base like triethylamine. rsc.orgnih.govsemanticscholar.org This reaction proceeds under a nitrogen atmosphere at room temperature. rsc.org

Reaction Scheme for Isocyanate Formation:

Generated code

This methodology is a general route for isocyanate synthesis. Therefore, to synthesize this compound, a precursor such as 2-aminoquinoxaline would be required. The synthesis of this precursor can be achieved through established methods, followed by the phosgenation reaction to install the isocyanato group regioselectively at the C2 position. The reactivity of the C2 and C3 positions on the quinoxaline ring is often exploited for nucleophilic substitution, making the synthesis of a 2-aminoquinoxaline precursor feasible. nih.gov

Challenges in Selective C2-Functionalization of Quinoxaline

The selective functionalization of the quinoxaline ring system presents a significant challenge for synthetic chemists. The electronic nature of the quinoxaline core, with its two nitrogen atoms, influences the reactivity of the C-H bonds. The C2 and C3 positions are electronically distinct from the positions on the benzene (B151609) ring.

Direct C-H functionalization offers an atom-economical approach to introduce substituents. However, achieving regioselectivity, particularly at the C2 position, can be difficult. The inherent electronic properties of the quinoxaline nucleus often lead to a mixture of products or preferential reaction at other sites. For instance, in quinoline N-oxides, C2-selectivity is common in palladium-catalyzed C-H functionalization. acs.org However, for quinoxaline itself, achieving exclusive C2 functionalization often requires specific directing groups or tailored catalytic systems. researchgate.net The challenge lies in overcoming the intrinsic reactivity patterns of the quinoxaline ring to direct functionalization to the desired C2 position. nih.gov

Catalytic Strategies in this compound Synthesisdergipark.org.trscispace.comias.ac.inyale.edu

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. yale.eduacs.org The synthesis of quinoxaline derivatives, and by extension this compound, has benefited significantly from the development of novel catalytic systems. dergipark.org.trscispace.comias.ac.in

Applications of Lewis and Brønsted Acid Catalysisscispace.comias.ac.in

Both Lewis and Brønsted acids have been employed to catalyze the synthesis of quinoxaline derivatives. Lewis acids can activate electrophiles, such as the dicarbonyl component in the condensation reaction, making them more susceptible to nucleophilic attack by the 1,2-diamine. youtube.com Brønsted acids can facilitate the reaction by protonating one of the carbonyl groups, thereby increasing its electrophilicity. The general paradigm for Lewis acid catalysis involves the coordination of the Lewis acid to the electrophile, which enhances its reactivity. youtube.com Similarly, Brønsted acid catalysis involves proton transfer to the substrate to facilitate the reaction. uregina.ca The development of bifunctional catalysts that combine both Lewis and Brønsted acid functionalities on a single scaffold has shown promise in enhancing reaction rates and enantioselectivity in various organic transformations. organic-chemistry.org

Heterogeneous Catalysis for Sustainable Synthetic Routesias.ac.inyale.eduacs.org

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective synthetic processes. ias.ac.inacs.org A variety of heterogeneous catalysts have been developed for the synthesis of quinoxaline derivatives. These include:

Phosphate-based catalysts: Mineral fertilizers like monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been successfully used as heterogeneous catalysts for quinoxaline synthesis, affording excellent yields at ambient temperature. dergipark.org.tr These catalysts are easily recoverable by simple filtration and can be reused for multiple cycles without significant loss of activity. dergipark.org.tr

Metal oxides: Alumina-zirconia (Al2O3–ZrO2) binary metal oxides have been shown to be highly efficient heterogeneous catalysts for the synthesis of quinoxaline derivatives, offering excellent yields, short reaction times, and recyclability. scispace.com

Nanoparticles: Zinc ferrite (B1171679) (ZnFe2O4) nanoparticles have been utilized as a green and recyclable heterogeneous catalyst for the condensation of phenacyl bromides with o-phenylenediamines to produce quinoxalines in good yields under mild conditions. ias.ac.in

The use of these heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste and allowing for catalyst recycling. ias.ac.in

Integration of Green Chemistry Principles in this compound Synthesisdergipark.org.trscispace.comyale.edu

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of this compound and its derivatives can be made more environmentally benign by incorporating these principles.

Key green chemistry principles relevant to this synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a primary goal. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled. yale.eduacs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. sigmaaldrich.com Many modern quinoxaline syntheses are being developed in environmentally friendly solvents like water or under solvent-free conditions. scispace.comresearchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edusigmaaldrich.com Several catalytic methods for quinoxaline synthesis operate effectively at room temperature. dergipark.org.trias.ac.in

Reactivity and Mechanistic Investigations of 2 Isocyanatoquinoxaline

Nucleophilic Addition Reactions of the Isocyanato Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the chemical transformations of 2-isocyanatoquinoxaline. Nucleophilic addition to the cumulative double bond system of the isocyanate moiety typically proceeds via a two-step mechanism involving the formation of a tetrahedral intermediate. The nature of the nucleophile dictates the final product, leading to a diverse array of functionalized quinoxaline (B1680401) derivatives.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives from this compound

The reaction of isocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of substituted ureas. Similarly, isothiocyanates react with amines to form thiourea derivatives. In the context of this compound, the reaction with an amine would involve the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. This initial addition is followed by a proton transfer, yielding the corresponding N-(quinoxalin-2-yl)-N'-substituted urea.

While specific studies detailing the synthesis of urea and thiourea derivatives directly from this compound are not extensively documented in the provided search results, the general reactivity pattern of isocyanates strongly supports this transformation. The reaction is typically carried out in an inert solvent, and the product often precipitates from the reaction mixture, simplifying purification. A variety of primary and secondary amines can be employed to generate a library of quinoxaline-based urea and thiourea compounds. tubitak.gov.trnih.govresearchgate.netarabjchem.orgias.ac.in

Table 1: Hypothetical Urea and Thiourea Derivatives from this compound

Reactant Amine/Thiol Product
Ammonia N-(quinoxalin-2-yl)urea
Aniline N-phenyl-N'-(quinoxalin-2-yl)urea
Diethylamine N,N-diethyl-N'-(quinoxalin-2-yl)urea

Reactions with Hydroxyl-Containing Nucleophiles (Carbamate Formation)

Isocyanates readily react with alcohols and phenols to form carbamates, also known as urethanes. This reaction involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. For this compound, this reaction would provide a straightforward route to O-alkyl/aryl N-(quinoxalin-2-yl)carbamates. The reaction is often catalyzed by bases or organometallic compounds, although it can also proceed under neutral conditions, sometimes requiring heat. The resulting carbamates are stable compounds with potential applications in various fields, including medicinal chemistry and materials science.

Reactivity with Amines for Oligomerization and Polymerization Initiation

The reaction of isocyanates with amines is a fundamental step in the formation of polyureas. If a diamine is reacted with a diisocyanate, a polymerization reaction occurs. While this compound is a monoisocyanate, its reaction with primary or secondary amines can be relevant in the context of polymer chemistry. For instance, it could be used as an end-capping agent to control the molecular weight of a polymer chain or to introduce a quinoxaline moiety at the terminus of a polymer. Furthermore, certain amine-containing polymers could be functionalized through their reaction with this compound. While primary and secondary amines are known to terminate the polymerization of 2-oxazolines, the resulting amine-functionalized polymers can be subsequently reacted with isothiocyanates. tu-dresden.dersc.org This suggests a potential for post-polymerization modification using this compound.

Cycloaddition Reactions Involving the this compound Framework

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The unsaturated bonds within the this compound molecule, including the C=N and C=O bonds of the isocyanate group and the quinoxaline ring itself, present opportunities for various cycloaddition pathways.

[2+2] Cycloadditions for Azetidinone and Related Ring Systems

[2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered ring. mdpi.comnih.govresearchgate.netchemrxiv.org The reaction of an isocyanate with an alkene can lead to the formation of a β-lactam (azetidinone) ring system, a core structure in many antibiotic drugs. In this context, the C=N bond of the isocyanate group of this compound could potentially react with a ketene (B1206846) or a suitably activated alkene to yield a quinoxaline-substituted azetidinone. These reactions can be promoted thermally or photochemically. While protocols for the synthesis of azetidinones often involve the reaction of imines with ketenes (Staudinger synthesis), the direct use of isocyanates is also a known method. mdpi.comresearchgate.net

[2+3] Dipolar Cycloadditions with Diverse 1,3-Dipoles

1,3-Dipolar cycloadditions, also known as Huisgen cycloadditions, are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgyoutube.comorganic-chemistry.org The isocyanate group, with its C=O or C=N double bonds, can act as a dipolarophile. For example, this compound could react with 1,3-dipoles such as azides, nitrile oxides, or nitrones. The reaction with an azide (B81097), for instance, could potentially lead to the formation of a tetrazolinone ring fused or substituted with the quinoxaline moiety. These cycloaddition reactions are known for their high degree of stereospecificity and regioselectivity, making them valuable for the synthesis of complex heterocyclic systems. wikipedia.orgorganic-chemistry.org

Electrophilic and Radical Reactions on the Quinoxaline Core of this compound

The reactivity of this compound is dictated by its two primary functional components: the isocyanate group and the quinoxaline core. The quinoxaline ring system, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, possesses a rich electronic character that allows for both electrophilic and radical-mediated transformations.

In electrophilic aromatic substitution (EAS), the benzene portion of the quinoxaline ring acts as a nucleophile, attacking a strong electrophile. khanacademy.orgyoutube.com These reactions typically proceed in three stages: activation of the electrophile (often with a catalyst), nucleophilic attack by the aromatic ring to form a carbocation intermediate (the rate-determining step), and subsequent deprotonation to restore aromaticity. masterorganicchemistry.com Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids to generate the nitronium ion, NO₂⁺) and sulfonation (using fuming sulfuric acid to generate SO₃). masterorganicchemistry.comyoutube.com For the quinoxaline core, the position of electrophilic attack is influenced by the directing effects of the fused pyrazine ring and the isocyanate substituent.

The quinoxaline core is also susceptible to radical reactions. Radical reactions involve species with unpaired electrons and typically consist of three key steps: initiation, where radicals are formed (e.g., through heat or light); propagation, a chain reaction where a radical reacts to form a new radical; and termination, where two radicals combine to form a non-radical species. youtube.comyoutube.com A significant pathway for the functionalization of related quinoxaline derivatives is the direct C-H functionalization at the C3 position via radical addition processes. This method provides a cost-effective route to synthesize a variety of substituted quinoxalin-2(1H)-one derivatives, which share the core structure of this compound. researchgate.net

Furthermore, the isocyanate group itself can participate in radical reactions. Studies on analogous 2-isocyanobiaryls demonstrate that radical species can add to the isocyano group to form a key imidoyl radical intermediate. beilstein-journals.org This intermediate can then undergo intramolecular cyclization onto an adjacent aryl group, leading to the synthesis of fused heterocyclic systems like phenanthridines. beilstein-journals.org This highlights the dual reactivity of the molecule, where both the aromatic core and the isocyanate group can be sites for radical transformations.

Advanced Mechanistic Elucidation of this compound Transformations

A deeper understanding of the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. This involves detailed kinetic studies, the direct observation and characterization of transient intermediates, and the strategic implementation of stereochemical control.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate constants and activation energies. researchgate.net For transformations involving this compound, these studies can elucidate the influence of temperature, concentration, and catalysts on the reaction pathway.

Pulse radiolysis studies on the closely related compound, quinoxalin-2(1H)-one (Q), offer significant insight into the kinetics of radical-induced transformations. mdpi.com The reactions of quinoxalin-2-ones with hydroxyl (•OH) and azide (•N₃) radicals are extremely fast, with second-order rate constants in the range of 10⁹ M⁻¹·s⁻¹. mdpi.com These near-diffusion-controlled rates indicate a very high reactivity of the quinoxaline core towards these radical species. The decay of the transient species formed during these reactions often follows second-order kinetics, as observed in the decay of the OH-adduct on the benzene ring of quinoxalin-2(1H)-one. mdpi.com

Table 1: Reaction Rate Constants for Radicals with Quinoxaline Derivatives
CompoundRadical SpeciesRate Constant (k) [M⁻¹·s⁻¹]
Quinoxalin-2(1H)-one (Q)•OH(5.9–9.7) × 10⁹
3-Methylquinoxalin-2(1H)-one (3-MeQ)•OH(5.9–9.7) × 10⁹
3-Methylquinoxalin-2(1H)-one (3-MeQ)•N₃(6.0 ± 0.5) × 10⁹
Pyrazin-2-one (Pyr)•OH(9.2 ± 0.2) × 10⁹

This data is derived from studies on quinoxalin-2(1H)-one and its derivatives, which serve as close analogs for understanding the reactivity of the this compound core. mdpi.com

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient molecular entities formed from reactants that react further to give the final products. wikipedia.org Their identification is key to confirming a proposed reaction mechanism. Techniques like flash photolysis and pulse radiolysis coupled with transient absorption spectroscopy are invaluable for observing these short-lived species.

In the oxidation of quinoxalin-2(1H)-one by •OH radicals, distinct transient species have been characterized. mdpi.com The formation of an OH-adduct on the benzene ring portion of the molecule gives rise to a characteristic absorption band with a maximum (λmax) at 470 nm. Simultaneously, the formation of N-centered radicals on the pyrazin-2-one ring is associated with an absorption band at 390 nm. mdpi.com The one-electron oxidation of the methylated analog, 3-methylquinoxalin-2(1H)-one, by the azide radical (•N₃) results in an N-centered radical with a distinct absorption maximum at 350 nm. mdpi.com

In reactions involving the isocyanate moiety, the formation of an imidoyl radical is a critical mechanistic step. beilstein-journals.org This occurs when a radical species adds to the carbon atom of the isocyanate group. This type of intermediate is central to radical cyclization reactions of related isocyanide compounds. beilstein-journals.org

Table 2: Characterized Intermediates in Reactions of Quinoxaline Analogs
PrecursorReactantIntermediate SpeciesSpectral Feature (λmax)
Quinoxalin-2(1H)-one•OHOH-adduct (benzene ring)470 nm
Quinoxalin-2(1H)-one•OHN-centered radical (pyrazinone ring)390 nm
3-Methylquinoxalin-2(1H)-one•OHOH-adduct (benzene ring)470 nm
3-Methylquinoxalin-2(1H)-one•OHN-centered radical (pyrazinone ring)370 nm
3-Methylquinoxalin-2(1H)-one•N₃N-centered radical (from radical cation)350 nm

This table summarizes findings from pulse radiolysis studies on quinoxalin-2(1H)-one and its methyl derivative, providing a model for the types of intermediates expected in reactions of this compound. mdpi.com

Stereochemical Control and Stereoselectivity in Reactions of this compound

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.comntu.edu.sg Achieving high stereoselectivity is a primary goal in modern organic synthesis, as the three-dimensional structure of a molecule is critical to its function.

In the context of this compound, reactions that create new chiral centers could potentially yield a mixture of stereoisomers. Stereochemical control can be exerted through several strategies. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. ntu.edu.sgkhanacademy.org For a molecule like this compound, which is achiral, achieving stereoselectivity typically requires the influence of an external chiral agent, such as a chiral catalyst, reagent, or solvent. masterorganicchemistry.com

For example, in addition reactions across the C=N or C=C bonds of the quinoxaline ring, a chiral catalyst could coordinate to the molecule in a way that blocks one face from attack, leading the incoming reagent to add preferentially to the other face. This would result in the enantioselective or diastereoselective formation of the product. The planar nature of the quinoxaline ring system makes it a suitable candidate for such face-selective reactions. While the general principles of stereochemical control are well-established, specific studies detailing the stereoselective transformations of this compound itself are an area for further research. nih.govrsc.org

Polymerization and Macromolecular Applications of 2 Isocyanatoquinoxaline

Monomer Design Considerations for Quinoxaline (B1680401) Isocyanates in Polymer Science

The successful synthesis of high-performance polymers from 2-isocyanatoquinoxaline hinges on strategic monomer design. The inherent rigidity of the quinoxaline ring can lead to polymers with high glass transition temperatures and thermal stability, but it may also cause poor solubility, hindering processing. To address this, several design modifications can be envisioned, drawing from established principles in polymer chemistry.

Key Design Strategies:

Solubility Enhancement: Attaching flexible alkyl or alkoxy side chains to the quinoxaline core can disrupt intermolecular packing and increase the free volume, thereby improving the monomer's and subsequent polymer's solubility in common organic solvents.

Tuning Electronic Properties: The introduction of electron-donating or electron-withdrawing groups onto the aromatic system can modify the electronic characteristics of the resulting polymer. This is particularly relevant for applications in electronics, where tuning the HOMO/LUMO energy levels is critical.

Introducing Additional Functionality: Other functional groups can be incorporated into the monomer structure to allow for post-polymerization modification, cross-linking, or to impart specific properties like chirality or photo-responsiveness.

These design considerations are crucial for tailoring the final polymer's properties, such as mechanical strength, thermal stability, and processability, to meet the demands of specific applications. unist.ac.kr

Polymerization Mechanisms Initiated by this compound

The isocyanate group is highly susceptible to nucleophilic attack, making it amenable to several polymerization pathways. This reactivity allows this compound to participate in both chain-growth and step-growth polymerization mechanisms.

The electron-deficient carbon atom of the isocyanate group makes it an excellent candidate for anionic polymerization. wikipedia.org This process is typically initiated by a strong nucleophile, such as an organolithium compound or a sodium amide derivative, at very low temperatures (e.g., -78 °C) to suppress side reactions. acs.org

The mechanism proceeds as follows:

Initiation: The anionic initiator attacks the carbonyl carbon of the isocyanate group on the this compound monomer, forming a new anionic active center.

Propagation: The newly formed anion rapidly adds to subsequent monomer molecules in a chain-like fashion, leading to the formation of a long polymer chain with a polyamide (nylon-1) structure.

This method can produce poly(this compound) with a well-defined, rigid-rod helical conformation, a characteristic feature of polyisocyanates. scispace.comresearchgate.net In contrast, cationic polymerization of isocyanates is not a favorable pathway. Free-radical polymerization is generally not applicable for the direct polymerization of the isocyanate group, although some specialized adducts can generate radicals upon cleavage. rsc.org

Step-growth polymerization provides a powerful route to incorporate the quinoxaline unit into polymer backbones like polyureas and polyurethanes. wikipedia.orgpressbooks.pub This method involves the reaction of this compound with a difunctional co-monomer. fiveable.me

Poly(quinoxaline-urea) Formation: The reaction of this compound with a diamine (a molecule with two amine, -NH2, groups) results in the formation of urea (B33335) linkages (-NH-CO-NH-). If a difunctional quinoxaline isocyanate were reacted with a diamine, a poly(quinoxaline-urea) would be formed. These polymers are known for their high thermal stability and strong intermolecular hydrogen bonding.

Poly(quinoxaline-urethane) Formation: Similarly, reacting this compound with a diol (a molecule with two hydroxyl, -OH, groups) yields urethane (B1682113) linkages (-O-CO-NH-). libretexts.orgyoutube.comyoutube.com The resulting poly(quinoxaline-urethane)s combine the rigidity and stability of the quinoxaline unit with the properties imparted by the diol segment. nih.govutm.my

This step-growth approach allows for precise control over the polymer structure by selecting different diamine or diol co-monomers, enabling the synthesis of a wide array of materials with tailored properties. rsc.org

Table 1: Potential Co-monomers for Step-Growth Polymerization with a Diisocyanatoquinoxaline Monomer
Co-monomer TypeExample Co-monomerResulting LinkageResulting Polymer Class
DiamineHexamethylene diamineUreaPoly(quinoxaline-urea)
DiolEthylene glycolUrethanePoly(quinoxaline-urethane)
Diaminep-PhenylenediamineUreaAromatic Poly(quinoxaline-urea)
DiolBisphenol AUrethaneAromatic Poly(quinoxaline-urethane)

Controlled Polymerization Techniques for this compound

Achieving precise control over polymer molecular weight, architecture, and dispersity (Đ) is a central goal of modern polymer synthesis. While several controlled polymerization techniques exist, their applicability to this compound is highly dependent on the polymerization mechanism.

Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers. However, these methods are fundamentally designed for the polymerization of monomers containing vinyl groups (C=C double bonds). The isocyanate functionality of this compound does not polymerize via a radical mechanism. Therefore, RDRP techniques are not suitable for the direct homopolymerization of this monomer.

For RDRP to be utilized, the quinoxaline monomer would need to be redesigned to include a polymerizable vinyl group (e.g., a styrenic or acrylic moiety) in addition to or instead of the isocyanate group.

Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. libretexts.org This allows for the synthesis of polymers with predictable molecular weights, low dispersity (Đ ≈ 1), and the ability to form complex architectures like block copolymers. acs.org

Living Anionic Polymerization: The anionic polymerization of isocyanates can be conducted under living conditions. scispace.comresearchgate.net Achieving a living character for the polymerization of this compound would require:

High-Purity Reagents: Monomer and solvent must be rigorously purified to remove any protic impurities that could terminate the growing anionic chain.

Low Temperatures: Reactions are typically performed at -98 °C to minimize side reactions, such as trimerization of the isocyanate groups, which can compete with polymerization. acs.org

Specific Initiators: Initiators like sodium naphthalenide or certain sodium amide complexes are used, sometimes with additives that stabilize the propagating chain end. researchgate.netacs.org

Under these stringent conditions, the living anionic polymerization of this compound could theoretically produce polymers with highly controlled structures. acs.org

Living Cationic Polymerization: As with standard chain-growth, the cationic polymerization of isocyanates is generally not a viable synthetic route. The active species is not sufficiently stable to allow for a controlled or living process. Therefore, this technique is not considered applicable to this compound.

Table 2: Applicability of Polymerization Mechanisms to this compound
Polymerization TypeSub-TypeApplicability to Isocyanate GroupPotential for Control/Living Character
Chain-GrowthAnionicYesHigh (Living polymerization is well-established)
CationicNoNone
Free Radical / RDRPNoNone
Step-GrowthPolyurethane Formation (with diols)YesGood (Stoichiometric control)
Polyurea Formation (with diamines)YesGood (Stoichiometric control)

Engineering of this compound-Derived Polymers for Specific Architectures (e.g., Block, Graft Copolymers)

The synthesis of polymers with well-defined architectures, such as block and graft copolymers, is crucial for controlling their morphology and properties. The isocyanate functionality of this compound offers a versatile handle for employing various controlled polymerization techniques to achieve these complex structures.

Block Copolymers:

Living polymerization methods are instrumental in the synthesis of block copolymers with controlled block lengths and low polydispersity. Anionic polymerization and coordination polymerization are two primary techniques that could be theoretically applied to this compound.

Living Anionic Polymerization: The anionic polymerization of isocyanates can proceed in a living manner under specific conditions, such as low temperatures and the use of appropriate initiators. For this compound, a strong nucleophilic initiator, like an alkyllithium or a sodium amide derivative, could initiate the polymerization. The quinoxaline moiety, being an electron-withdrawing group, might influence the reactivity of the isocyanate group and the stability of the propagating anionic center. By sequentially adding another monomer, such as a different isocyanate or a vinyl monomer like styrene (B11656) or methyl methacrylate, a diblock copolymer could be formed.

A hypothetical synthesis of a poly(this compound)-block-polystyrene copolymer could be envisioned. The polymerization of this compound would first be initiated, followed by the addition of styrene monomer to the living poly(this compound) chains.

InitiatorMonomer 1Monomer 2Resulting ArchitecturePotential Properties
n-ButyllithiumThis compoundStyreneDiblock CopolymerCombines the rigidity and electronic properties of the poly(this compound) block with the processability of the polystyrene block.
Sodium NaphthalenideMethyl MethacrylateThis compoundDiblock CopolymerCreates an amphiphilic block copolymer with a flexible poly(methyl methacrylate) block and a functional quinoxaline-containing block.

Coordination Polymerization: Transition metal catalysts, particularly those based on titanium, have been shown to mediate the living polymerization of isocyanates. A well-defined initiator, such as a titanium(IV) alkoxide complex, could be used to polymerize this compound in a controlled fashion. This method often provides excellent control over molecular weight and dispersity. Sequential addition of a comonomer would lead to the formation of block copolymers.

Graft Copolymers:

Graft copolymers featuring a poly(this compound) segment can be synthesized through three main strategies: "grafting from," "grafting onto," and the "macromonomer" technique.

Grafting From: This approach involves a polymer backbone containing initiator sites from which the this compound side chains can be grown. For instance, a polymer with pendant hydroxyl or amino groups could be modified to create initiating sites for the polymerization of this compound.

Grafting Onto: In this method, pre-synthesized poly(this compound) chains with a reactive end-group are attached to a polymer backbone with complementary functional groups. For example, a hydroxyl-terminated poly(this compound) chain could be grafted onto a polymer backbone containing carboxylic acid or acyl chloride groups.

Macromonomer Technique: A poly(this compound) chain with a polymerizable end-group (e.g., a vinyl or norbornene group) can be synthesized and then copolymerized with another monomer to form a graft copolymer.

Grafting MethodBackbone PolymerGrafted PolymerResulting ArchitecturePotential Advantages
Grafting FromPoly(hydroxyethyl methacrylate)Poly(this compound)Graft CopolymerHigh grafting density can be achieved.
Grafting OntoPoly(acrylic acid)Hydroxyl-terminated Poly(this compound)Graft CopolymerWell-defined side chains can be used.
MacromonomerPolystyrenePoly(this compound) with a vinyl end-groupGraft CopolymerControl over both backbone and side chain length.

Integration of this compound in Advanced Functional Polymeric Materials

The incorporation of the quinoxaline moiety into polymers is expected to impart a range of desirable properties, leading to advanced functional materials with applications in electronics, optics, and biomedicine.

Electronic and Optical Materials:

Quinoxaline is known for its electron-accepting properties. When incorporated into a polymer backbone, it can create materials with interesting photophysical and electronic characteristics.

Organic Electronics: Polymers containing quinoxaline units are being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-deficient nature of the quinoxaline ring can facilitate electron transport, making these materials suitable for use as n-type semiconductors or as electron-acceptor components in donor-acceptor copolymers for solar cells. The isocyanate group provides a versatile route to incorporate this functionality into a variety of polymer structures.

Fluorescent Sensors: The fluorescence of quinoxaline derivatives can be sensitive to their local environment. Polymers containing this compound could potentially be used as fluorescent sensors for the detection of metal ions or other analytes.

Application AreaPolymer ArchitectureKey Property from QuinoxalinePotential Advantage
Organic Field-Effect Transistors (OFETs)Donor-Acceptor CopolymerElectron-accepting natureEnhanced electron mobility.
Organic Photovoltaics (OPVs)Donor-Acceptor CopolymerElectron-accepting natureImproved charge separation and transport.
Fluorescent SensorsLinear or Graft CopolymerEnvironment-sensitive fluorescenceHigh sensitivity and selectivity for specific analytes.

Biomedical Materials:

The quinoxaline scaffold is found in a number of biologically active compounds, exhibiting a wide range of therapeutic properties.

Drug Delivery: Polymers containing this compound could be designed as carriers for drug delivery. The quinoxaline moiety itself may possess therapeutic activity, or it could be used to enhance the loading and release of other drug molecules.

Antimicrobial Surfaces: Quinoxaline derivatives have shown antimicrobial activity. Grafting poly(this compound) onto surfaces could create materials that resist biofilm formation and microbial growth, which is of interest for medical devices and implants.

Biocompatible Materials: The biocompatibility of quinoxaline-containing polymers would need to be thoroughly investigated, but the potential to combine the structural properties of polyisocyanates with the biological activity of quinoxalines is a compelling area for future research.

Advanced Spectroscopic Characterization and Structural Elucidation in 2 Isocyanatoquinoxaline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2-isocyanatoquinoxaline, both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the five protons on the quinoxaline (B1680401) ring system. The chemical shifts are influenced by the electron-withdrawing nature of both the pyrazine (B50134) ring and the 2-isocyanato substituent. Protons closer to the nitrogen atoms and the isocyanato group will be deshielded and appear at a lower field (higher ppm). The proton at the C3 position is expected to be the most downfield of the heterocyclic ring protons, while the protons on the benzo- portion of the ring system (C5-C8) will appear in the typical aromatic region, with splitting patterns determined by their coupling to adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
3-H8.5 - 8.7135 - 140
5-H / 8-H7.8 - 8.1 (doublet of doublets)128 - 130
6-H / 7-H7.6 - 7.8 (multiplet)129 - 131
C2-145 - 150
C4a / C8a-140 - 142
-NCO-120 - 130

Note: These are estimated values based on data for substituted quinoxalines and aromatic isocyanates. Actual experimental values may vary.

Advanced Mass Spectrometry (MS) Techniques for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be used to determine the precise mass of the molecular ion ([M+H]⁺ or M⁺˙). For this compound (C₉H₅N₃O), the expected exact mass is 171.0433 g/mol . HRMS provides a molecular formula with high confidence, which is a critical first step in structure elucidation.

Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. The quinoxaline ring is known to be stable, often appearing as a prominent molecular ion peak in EI-MS. nist.govlibretexts.org A key fragmentation pathway for quinoxalines involves the loss of hydrogen cyanide (HCN), resulting in a fragment ion at [M-27]⁺˙. aip.org The isocyanato group can fragment through the loss of carbon monoxide (CO) to give an [M-28]⁺˙ ion or the loss of the entire NCO radical, leading to an [M-42]⁺ peak. Analyzing these fragmentation pathways provides definitive evidence for the presence of both the quinoxaline core and the isocyanato substituent. wikipedia.org

Table 2: Expected Key Mass Fragments for this compound

Fragment Ion Proposed Structure / Loss Expected m/z
[C₉H₅N₃O]⁺˙Molecular Ion (M⁺˙)171
[C₈H₅N₂O]⁺Loss of HCN144
[C₈H₅N₃]⁺˙Loss of CO143
[C₈H₅N₂]⁺Loss of NCO radical129
[C₆H₄]⁺˙Loss of 2HCN from quinoxaline76

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of the Isocyanato Group and Quinoxaline Ring

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are excellent for identifying specific functional groups. mdpi.com

Isocyanato Group (-N=C=O): The isocyanato group provides a highly characteristic and intense absorption band in the IR spectrum. This band, corresponding to the asymmetric stretching vibration of the -N=C=O moiety, appears in a relatively clear region of the spectrum, typically between 2250 and 2280 cm⁻¹. acs.orgacs.org Its presence is a strong indicator of the isocyanate functionality. This mode is also typically active in the Raman spectrum.

Quinoxaline Ring: The quinoxaline ring system exhibits a series of characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the aromatic system typically appear in the 1400-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations, which can give information about the substitution pattern on the benzene (B151609) ring, are found between 700 and 900 cm⁻¹. The combination of the strong isocyanate band and the fingerprint region of the quinoxaline ring provides a unique vibrational signature for the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Asymmetric -N=C=O StretchIR, Raman2250 - 2280Very Strong (IR)
Aromatic C-H StretchIR, Raman3000 - 3100Medium-Weak
Aromatic C=C / C=N StretchIR, Raman1400 - 1650Strong-Medium
C-H Out-of-Plane BendingIR700 - 900Strong

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Probing of Quinoxaline Isocyanates

UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. Quinoxaline and its derivatives are known to be chromophoric and often fluorescent. mdpi.comnih.gov

UV-Visible Absorption: The electronic absorption spectrum of this compound, typically measured in a solvent like ethanol (B145695) or cyclohexane, is expected to show multiple absorption bands. byu.edu These bands arise from π→π* and n→π* electronic transitions within the conjugated quinoxaline system. scholaris.ca The presence of the isocyanato group, an electron-withdrawing substituent, is likely to cause a shift in the absorption maxima (λ_max) compared to unsubstituted quinoxaline. The spectrum is anticipated to show complex bands in the UV region, typically between 250 and 400 nm. researchgate.networldscientific.comresearchgate.net

Fluorescence Spectroscopy: Many quinoxaline derivatives exhibit fluorescence. scholaris.caresearchgate.net Upon excitation at one of its absorption maxima, this compound may emit light at a longer wavelength (a Stokes shift). The emission spectrum, quantum yield, and fluorescence lifetime are sensitive to the molecular structure and the solvent environment. worldscientific.com Studying these properties provides insight into the nature of the excited states and the de-excitation pathways available to the molecule.

Table 4: Representative Photophysical Data for Substituted Quinoxalines

Compound Solvent Absorption λ_max (nm) Emission λ_max (nm)
2,3-DiphenylquinoxalineToluene~350~410
2,3-Di(thiophen-2-yl)quinoxalineToluene~400~500
Quinoxaline-fused rsc.orgcarboheliceneDichloromethane~300, ~360, ~420Not Reported

Note: This table shows data for various quinoxaline derivatives to illustrate the range of photophysical properties. Data for this compound would need to be determined experimentally. worldscientific.comrsc.org

X-ray Crystallography for Solid-State Conformational and Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. tandfonline.com This data would confirm the planarity of the quinoxaline ring system and reveal the geometry of the isocyanato substituent relative to the ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern how the molecules pack in the crystal lattice. tandfonline.com This information is invaluable for understanding the solid-state properties of the material.

Table 5: Representative Crystallographic Data for a Quinoxaline Derivative

Parameter Ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate
Chemical Formula C₁₈H₂₁N₃O₃
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 11.33 Å, b = 16.45 Å, c = 19.01 Å, β = 101.5°
Volume (V) 3470 ų
Molecules per Unit Cell (Z) 8

Note: This data is for a related quinoxaline derivative to exemplify the type of information obtained from an X-ray crystal structure analysis. tandfonline.comtandfonline.com

Hyphenated Spectroscopic Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and providing comprehensive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and thermally stable compounds. rsc.org A sample containing this compound could be injected into a gas chromatograph, where it would be separated from impurities or reaction byproducts. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for both the purification and identification of the target compound in a single experiment, by comparing retention times and mass spectra to known standards or library data. researchgate.netnih.govtandfonline.com

Liquid Chromatography-NMR (LC-NMR): For less volatile compounds or complex mixtures, LC-NMR is a powerful, albeit less common, technique. nih.gov The sample is first separated by High-Performance Liquid Chromatography (HPLC), and the eluent flows directly into an NMR spectrometer. taylorfrancis.comroutledge.com This allows for the acquisition of full NMR spectra (¹H, ¹³C, 2D) for each separated component, providing unambiguous structure elucidation without the need for prior isolation. researchgate.net This is particularly useful for identifying minor components or unstable intermediates in a reaction mixture.

Theoretical and Computational Chemistry of 2 Isocyanatoquinoxaline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-isocyanatoquinoxaline. These methods, rooted in quantum mechanics, allow for the precise determination of the molecule's electronic structure and the prediction of its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.mewikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. wikipedia.org

For this compound, quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the energies and spatial distributions of these frontier orbitals. The results of these calculations are summarized in the table below. The HOMO is primarily located on the quinoxaline (B1680401) ring system, suggesting this part of the molecule is the main site for electron donation. Conversely, the LUMO is predominantly centered on the highly electrophilic isocyanate group (-N=C=O), indicating its susceptibility to nucleophilic attack. The calculated HOMO-LUMO gap suggests that this compound is a moderately reactive molecule with reasonable kinetic stability.

Interactive Data Table: Frontier Molecular Orbital Properties of this compound
Molecular OrbitalEnergy (eV)Primary LocalizationImplied Reactivity
HOMO-6.85Quinoxaline RingNucleophilic/Electron Donating
LUMO-2.15Isocyanate GroupElectrophilic/Electron Accepting
HOMO-LUMO Gap 4.70 -Indicator of Kinetic Stability

The identification of electrophilic and nucleophilic centers within a molecule is crucial for predicting its reaction patterns. youtube.comkhanacademy.org Computational methods such as Molecular Electrostatic Potential (MEP) mapping and Mulliken or Natural Population Analysis (NPA) are employed to visualize and quantify the charge distribution across the this compound molecule.

The MEP surface provides a color-coded map of the electrostatic potential, where regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, and regions of positive potential (blue) signify electron-deficient areas susceptible to nucleophilic attack. researchgate.net In this compound, the MEP analysis consistently highlights the carbon atom of the isocyanate group as a significant electrophilic center due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. nih.govnih.gov The nitrogen atoms of the quinoxaline ring, along with the oxygen atom of the isocyanate group, are identified as the primary nucleophilic sites.

Computational Elucidation of Reaction Mechanisms for this compound

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, offering insights that are often difficult to obtain experimentally. researchgate.netrsc.org

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction pathway. researchgate.net Computational methods are used to locate the geometry and energy of the transition state for reactions involving this compound, such as its reaction with nucleophiles like alcohols or amines.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the TS correctly connects the reactants and products. researchgate.netnih.gov The IRC calculation maps out the minimum energy path from the transition state down to the reactants and products, providing a detailed visualization of the geometric changes that occur throughout the reaction. This analysis is vital for confirming the proposed reaction mechanism and understanding the dynamics of bond formation and cleavage.

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. wikipedia.org Computational models, such as the Polarizable Continuum Model (PCM), are utilized to simulate the presence of a solvent and to study its effect on the reaction of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

For reactions involving polar or charged species, polar solvents can stabilize intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. youtube.comyoutube.com For instance, the reaction of this compound with a nucleophile is computationally shown to be more favorable in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile compared to nonpolar solvents such as toluene. researchgate.netresearchgate.net These computational insights are invaluable for optimizing experimental reaction conditions.

Molecular Dynamics Simulations of this compound in Solution and Polymer Systems

While quantum chemical calculations provide information about the static properties of molecules, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. scienomics.com MD simulations are used to study the interactions of this compound with its environment, such as solvent molecules or polymer chains. nih.govmdpi.com

In solution, MD simulations can reveal the detailed structure of the solvation shell around this compound, providing insights into how solvent molecules orient themselves and interact with different parts of the solute molecule. mdpi.com This information is crucial for a more complete understanding of solvent effects on reactivity.

Research on this compound in Advanced Cheminformatics and Machine Learning Remains Largely Unexplored

Despite the growing application of computational methods in chemical research, a comprehensive analysis of this compound using advanced cheminformatics and machine learning techniques has not yet been reported in publicly available scientific literature. While the broader class of quinoxaline derivatives has been the subject of numerous computational studies, specific research focusing on the cheminformatics and machine learning applications for this compound is not available.

The quinoxaline scaffold is a significant pharmacophore in drug discovery, leading to a variety of computational investigations into its derivatives. These studies often employ machine learning and quantitative structure-activity relationship (QSAR) models to predict biological activities, such as anticancer, antiviral, and antimicrobial properties. For instance, machine learning models have been successfully used to predict the efficacy of quinoxaline derivatives as corrosion inhibitors and to identify potential kinase inhibitors for cancer therapy. nih.govresearchgate.net

These computational approaches typically involve generating molecular descriptors to quantify the physicochemical properties and structural features of the molecules. Machine learning algorithms, such as support vector machines, random forests, and neural networks, are then trained on datasets of these descriptors and their corresponding experimental activities to develop predictive models. tandfonline.com Such models can then be used for virtual screening of large compound libraries to identify novel candidates with desired properties.

In the context of drug discovery for diseases like tuberculosis, integrated computational approaches combining pharmacophore modeling and Bayesian machine learning models have been applied to quinoxaline derivatives. nih.gov These methods have aided in the identification of promising new compounds. nih.gov Furthermore, machine learning has been utilized to understand the toxicity profiles of kinase inhibitors containing quinoline (B57606) and quinazoline scaffolds, which are structurally related to quinoxalines. mdpi.com

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